molecular formula C10H10ClFN2O B2749702 4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide CAS No. 2379917-17-4

4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide

Cat. No.: B2749702
CAS No.: 2379917-17-4
M. Wt: 228.65
InChI Key: OVBNBWFXEOSSMY-UHFFFAOYSA-N
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Description

4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide is an organic compound with the molecular formula C9H10ClFN2O This compound is of interest due to its unique chemical structure, which includes a chloro group, a fluorine atom, and a dimethylaminomethylidene group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide typically involves the reaction of 4-chloro-2-fluorobenzoic acid with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the chloro or fluorine atoms.

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Hydrolysis: 4-chloro-2-fluorobenzoic acid and dimethylamine.

Scientific Research Applications

4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N,N-dimethylaniline: Similar structure but lacks the fluorine atom and the amide group.

    4-Chloro-2-fluorobenzamide: Similar structure but lacks the dimethylaminomethylidene group.

    N,N-Dimethyl-4-chloroaniline: Similar structure but lacks the fluorine atom and the amide group.

Uniqueness

4-Chloro-N-((dimethylamino)methylene)-2-fluorobenzamide is unique due to the presence of both the chloro and fluorine atoms, as well as the dimethylaminomethylidene group

Properties

IUPAC Name

4-chloro-N-(dimethylaminomethylidene)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O/c1-14(2)6-13-10(15)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBNBWFXEOSSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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